molecular formula C17H15ClN2O2 B8758529 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

Cat. No.: B8758529
M. Wt: 314.8 g/mol
InChI Key: OJVMSICJWQFIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Industrial Production Methods: : Industrial production of PMID25666693-Compound-140 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: : PMID25666693-Compound-140 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound.

Major Products: : The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in substituted analogs of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3

InChI Key

OJVMSICJWQFIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of the compound of Example 1 (778 mg, 2.479 mmol) in concentrated sulphuric acid/water 972 μL/1.4 mL, cooled to ice bath temperature, is added a solution of sodium nitrite (188 mg) in water (680 μL). The mixture is stirred for 45 minutes at 0-5° C. (internal temperature) and then added to sulphuric acid/water 3/2 (5 mL), pre-heated to 150° C. After stirring for 15 minutes, the mixture is allowed to cool to room temperature, filtered and extracted with EtOAc (3×). The combined EtOAc extracts are washed with water, dried (Na2SO4) and evaporated to a yellow-orange solid. Purification by automated flash chromatography (gradient elution: EtOAc/hexane 0-25%) provides the title compound as a yellow solid.
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
972 μL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Name
Quantity
680 μL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.